REACTION_CXSMILES
|
[H-].[Na+].[F:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][C:11]([O:13][CH3:14])=[O:12].Cl[CH2:16][CH2:17][N:18]([CH2:26][CH2:27]Cl)[C:19](=[O:25])[O:20][C:21]([CH3:24])([CH3:23])[CH3:22]>CN(C)C=O>[F:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1([C:11]([O:13][CH3:14])=[O:12])[CH2:27][CH2:26][N:18]([C:19]([O:20][C:21]([CH3:23])([CH3:22])[CH3:24])=[O:25])[CH2:17][CH2:16]1 |f:0.1|
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Name
|
|
Quantity
|
2.14 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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FC1=C(C=CC=C1)CC(=O)OC
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Name
|
|
Quantity
|
8.6 g
|
Type
|
reactant
|
Smiles
|
ClCCN(C(OC(C)(C)C)=O)CCCl
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
after stirring for 25 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred overnight
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Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with a saturated solution of ammonium chloride
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (5×100 mL)
|
Type
|
CUSTOM
|
Details
|
The organics were collected
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Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified via silica gel chromatography (10/90→50/50 ethyl acetate/hexanes)
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1)C1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: PERCENTYIELD | 17% | |
YIELD: CALCULATEDPERCENTYIELD | 17% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |